N,N-diethyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N,N-Diethyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core. This scaffold is characterized by a fused thiophene-pyrimidine ring system substituted at position 2 with a sulfanyl (-S-) linker connected to an N,N-diethylacetamide moiety.
Properties
IUPAC Name |
N,N-diethyl-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-4-16(5-2)11(18)9-21-14-15-10-7-8-20-12(10)13(19)17(14)6-3/h7-8H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKGGFHMAPFVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves the reaction of substituted thieno[3,2-d]pyrimidine derivatives with diethylamine and acetic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
N,N-diethyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Observations :
- The N,N-diethylacetamide group in the target compound may enhance metabolic stability compared to aryl-substituted acetamides (e.g., ) due to reduced oxidative susceptibility .
- Chlorophenyl or pyridyl substituents () introduce halogen bonding or hydrogen bonding capabilities, respectively, which are absent in the target compound’s simpler ethyl group .
Comparative Reaction Conditions
Key Observations :
- Low yields in and suggest challenges in steric hindrance or side reactions during alkylation/coupling steps.
- The target compound’s synthesis would likely require optimization of base strength and solvent polarity to improve efficiency.
Melting Points and Stability
| Compound | Melting Point (°C) | Notes |
|---|---|---|
| Target Compound | Not reported | – |
| Compound 278 () | 243 | High mp due to rigid aromatic core |
| Compound 13a () | 288 | Enhanced hydrogen bonding from cyano and sulfamoyl groups |
Biological Activity
N,N-Diethyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound with a complex thienopyrimidine structure, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thienopyrimidine core that contributes to its biological activity. The synthesis typically involves:
- Formation of the Thienopyrimidine Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfanyl Group : Achieved through nucleophilic substitution reactions using thiols.
- Acylation : Final step involving acylation with diethyl acetic acid.
The IUPAC name for this compound is N,N-diethyl-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds similar to N,N-diethyl-2-{(3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide have shown significant cytotoxic effects against various cancer cell lines. In vitro assays indicated that these compounds can inhibit tumor cell proliferation effectively.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 27.6 |
| Compound B | A549 | 29.3 |
The structure–activity relationship (SAR) suggests that modifications to the thienopyrimidine core can enhance cytotoxicity, particularly when electron-withdrawing groups are present .
Antioxidant Activity
Thienopyrimidine derivatives have also been evaluated for their antioxidant properties. Research indicates that these compounds can mitigate oxidative stress in biological systems, providing protective effects against cellular damage caused by reactive oxygen species (ROS). For example, a study demonstrated that thieno[2,3-c]pyrazole compounds effectively reduced erythrocyte alterations induced by toxins in aquatic species .
The mechanism by which N,N-diethyl-2-{(3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exerts its biological effects likely involves:
- Enzyme Inhibition : The thienopyrimidine core may interact with specific enzymes or receptors, inhibiting their activity.
- Modulation of Signaling Pathways : By binding to target proteins, the compound may alter downstream signaling pathways associated with cell proliferation and survival.
Case Studies and Research Findings
Several studies have reported on the synthesis and biological evaluation of thienopyrimidine derivatives:
- Yong et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives and assessed their anticancer activity against breast cancer cells, highlighting significant inhibitory effects ranging from 43% to 87% at varying concentrations .
- Elmongy et al. (2022) focused on the cytotoxic effects of newly synthesized thieno[2,3-d]pyrimidine derivatives against lung cancer cells, establishing a correlation between structural modifications and enhanced bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
